2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its stability and biological activity .
Preparation Methods
The synthesis of 2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Chemical Reactions Analysis
2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria .
Comparison with Similar Compounds
2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.
2-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This derivative has a hydroxyl group instead of a fluorine atom, which may influence its chemical reactivity and biological activity.
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: This compound has a methoxy group and a fluorophenyl group, which can alter its pharmacological properties.
Properties
Molecular Formula |
C12H12FN3OS |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12FN3OS/c1-2-5-10-15-16-12(18-10)14-11(17)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17) |
InChI Key |
LHJDYSYJCWKBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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